Tetraphenylbiphosphine

Description

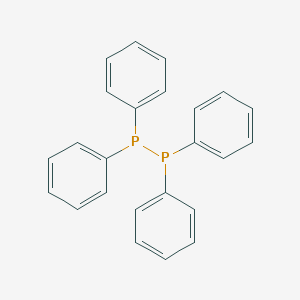

Structure

3D Structure

Properties

IUPAC Name |

diphenylphosphanyl(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20P2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPZRBJQPPDZGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60149141 | |

| Record name | Tetraphenyldiphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1101-41-3 | |

| Record name | Tetraphenyldiphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1101-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraphenyldiphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001101413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraphenyldiphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraphenyldiphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Guide to the Synthesis and Isolation of Tetraphenylbiphosphine for Advanced Research Applications

This technical guide provides a comprehensive overview of the synthesis, isolation, and characterization of tetraphenylbiphosphine (PPh₂)₂, a critical reagent and ligand in modern chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical considerations necessary for the successful preparation of high-purity this compound. The methodologies presented are grounded in established chemical principles, ensuring both reliability and reproducibility.

Introduction: The Significance of this compound

This compound, also known as tetraphenyldiphosphine, is an organophosphorus compound with the formula (C₆H₅)₂P-P(C₆H₅)₂. It serves as a valuable precursor in the synthesis of various organophosphorus compounds, including monodentate and bidentate phosphine ligands, which are pivotal in homogeneous catalysis. The reactivity of the P-P bond allows for a diverse range of chemical transformations, making it an indispensable tool for synthetic chemists. Furthermore, its derivatives have found applications in materials science and as flame retardants.

The synthesis of this compound is a foundational procedure in many research laboratories. A robust and well-understood synthetic protocol is crucial for obtaining a product of sufficient purity for subsequent sensitive applications, such as in catalysis where impurities can significantly impact reaction outcomes.

Synthetic Methodology: A Wurtz-Type Coupling Approach

The most prevalent and reliable method for the synthesis of this compound is the Wurtz-type reductive coupling of chlorodiphenylphosphine using an alkali metal, typically sodium.[1][2] This reaction is analogous to the classic Wurtz reaction for carbon-carbon bond formation and is highly effective for creating the phosphorus-phosphorus bond.[3][4]

The Underlying Chemistry: Mechanism and Rationale

The reaction proceeds via a mechanism that is believed to involve the formation of a diphenylphosphide anion intermediate.[1][4] The highly electropositive sodium metal donates an electron to the chlorodiphenylphosphine, cleaving the P-Cl bond and generating a diphenylphosphinyl radical. A second electron transfer from another sodium atom to the radical results in the formation of the sodium diphenylphosphide salt (NaPPh₂). This potent nucleophile then readily attacks a second molecule of chlorodiphenylphosphine in a substitution reaction, displacing the chloride ion and forming the desired P-P bond.

Reaction Scheme:

2 (C₆H₅)₂PCl + 2 Na → (C₆H₅)₂P-P(C₆H₅)₂ + 2 NaCl[2]

The choice of sodium as the reducing agent is predicated on its strong reducing potential and its ability to efficiently effect the P-Cl bond cleavage. The reaction is typically conducted in an inert, aprotic solvent such as dioxane or tetrahydrofuran (THF) to prevent reaction with the highly reactive sodium metal and the organophosphorus intermediates.[2]

Experimental Workflow Diagram

The following diagram illustrates the key stages in the synthesis and isolation of this compound.

Caption: Workflow for the synthesis, isolation, and characterization of this compound.

Detailed Experimental Protocol

This protocol details the synthesis of this compound via the reductive coupling of chlorodiphenylphosphine with sodium metal.

Materials and Reagents:

-

Chlorodiphenylphosphine (Ph₂PCl)

-

Sodium metal (stored under mineral oil)

-

1,4-Dioxane (anhydrous)

-

Ethanol or Isopropanol (reagent grade)

-

Hexanes (for washing sodium)

-

Nitrogen or Argon gas (high purity)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Schlenk line or inert atmosphere setup

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Preparation of the Reaction Apparatus: All glassware must be thoroughly dried in an oven and assembled hot under a stream of dry nitrogen or argon. This is critical to prevent the reaction of sodium with atmospheric moisture.

-

Sodium Metal Preparation: In a separate flask under an inert atmosphere, carefully cut the required amount of sodium metal into small pieces and wash with anhydrous hexanes to remove the protective mineral oil.

-

Reaction Setup: To the three-neck flask equipped with a reflux condenser, dropping funnel, and magnetic stir bar, add anhydrous dioxane. Add the freshly washed sodium metal to the dioxane.

-

Initiation of the Reaction: Begin stirring the sodium dispersion in dioxane. From the dropping funnel, add a solution of chlorodiphenylphosphine in anhydrous dioxane dropwise to the stirred suspension. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Completion: After the addition is complete, heat the reaction mixture to reflux for several hours to ensure complete consumption of the starting materials. The formation of a white precipitate (sodium chloride) will be observed.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Under an inert atmosphere, filter the reaction mixture to remove the sodium chloride precipitate.

-

Wash the precipitate with a small amount of anhydrous dioxane.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude this compound as a solid.

-

-

Purification by Recrystallization:

-

Dissolve the crude product in a minimal amount of hot ethanol or isopropanol.[5][6] Triphenylphosphine oxide, a common impurity from the oxidation of phosphines, is more soluble in these polar solvents.[5]

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the crystalline this compound by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized product.

| Parameter | Technique | Expected Result |

| Appearance | Visual Inspection | White crystalline solid |

| Melting Point | Melting Point Apparatus | 120-122 °C |

| ³¹P NMR | NMR Spectroscopy | A single sharp peak around -15 ppm |

| ¹H NMR | NMR Spectroscopy | Multiplets in the aromatic region (approx. 7.0-7.5 ppm) |

| Mass Spectrum | Mass Spectrometry | Molecular ion peak corresponding to the mass of C₂₄H₂₀P₂ |

Note on NMR Spectroscopy: ³¹P NMR is a particularly powerful tool for the characterization of phosphorus-containing compounds.[7][8] A single peak in the ³¹P NMR spectrum is a strong indicator of a pure, symmetrical diphosphine.

Safety and Handling Considerations

-

Sodium Metal: Sodium is a highly reactive metal that can ignite in the presence of air and reacts violently with water. It should be handled with extreme care under an inert atmosphere and away from any sources of moisture.

-

Chlorodiphenylphosphine: This compound is corrosive and has a pungent, unpleasant odor.[2] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

-

Solvents: Dioxane is a flammable and potentially carcinogenic solvent. Ethanol and isopropanol are flammable. All solvents should be handled in a fume hood away from ignition sources.

Conclusion

The Wurtz-type coupling of chlorodiphenylphosphine provides a reliable and scalable method for the synthesis of high-purity this compound. By adhering to the principles of inert atmosphere techniques and careful purification, researchers can consistently obtain a product suitable for a wide range of applications in catalysis, materials science, and synthetic chemistry. The protocols and insights provided in this guide are intended to empower scientists to confidently and safely produce this valuable chemical building block.

References

-

Wikipedia. Wurtz reaction. [Link]

-

Cummins, C. C., & Schrock, R. R. (2014). Synthesis of Monophosphines Directly from White Phosphorus. Journal of the American Chemical Society, 136(49), 17155–17158. [Link]

-

Wikipedia. Chlorodiphenylphosphine. [Link]

-

Pugh, D., & Wild, S. B. (2021). One-pot synthesis of primary phosphines from white phosphorus. Chemical Science, 12(3), 1145–1150. [Link]

-

Wikipedia. Triphenylphosphine. [Link]

-

The Royal Society of Chemistry. (2015). SUPLEMENTARY INFORMATION. [Link]

-

Akansarak. (2022, July 14). Synthesis of Pd(0) catalyst tetrakistriphenylphosphinepalladium | Quick guide [Video]. YouTube. [Link]

-

INIS-IAEA. (1987). SYNTHESIS AND REACTIONS OF TRIPHENYLPHOSPHINE-O- BENZOPHENONIMINE AND DERIVATIVES. [Link]

-

ResearchGate. (2014). Synthesis, purification, and characterization of tetraphosphine ligands. [Link]

-

The Royal Society of Chemistry. (2017). Electronic Supplementary Information. [Link]

-

Scribd. Wurtz Coupling | PDF | Chemical Reactions | Organic Chemistry. [Link]

-

Wikipedia. Wurtz–Fittig reaction. [Link]

-

Fiveable. Wurtz Coupling Definition - Inorganic Chemistry I Key Term. [Link]

-

The Royal Society of Chemistry. (2018). Supporting Information for:. [Link]

-

BYJU'S. Wurtz Reaction. [Link]

-

chemeurope.com. Triphenylphosphine. [Link]

-

Ataman Kimya. TRIPHENYLPHOSPHINE. [Link]

- Google Patents. (2012).

-

Request PDF. (2021). Synthesis of monophosphines directly from white phosphorus. [Link]

-

Organic Syntheses Procedure. (2019). 4. [Link]

-

YouTube. (2022, August 8). How to remove PPh3=O (triphenyl phosphine oxide) from crude after Wittig or Mitsunobu reaction? [Video]. [Link]

-

YouTube. (2014, June 1). Tetraphenyl porphyrin (TPP) Synthesis [Video]. [Link]

-

YouTube. (2015, October 30). Triphenylphosphine [Video]. [Link]

-

Automated Topology Builder. Triphenylphosphine | C18H15P | MD Topology | NMR | X-Ray. [Link]

- Google Patents. (1992). CN1069273A - Sythesis of triphenyl phosphine.

-

Reddit. (2023, January 12). Removal of triphenylphosphine from reaction. [Link]

- Google Patents. (2019). CN107304220B - Method for synthesizing 2,4, 6-trimethylbenzoyl-diphenylphosphine oxide by one-pot method.

-

University of Rochester Department of Chemistry. Workup: Triphenylphosphine Oxide. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Properties of Tetraphenylbiphosphine

Abstract

Tetraphenylbiphosphine (TPBP), also known as tetraphenyldiphosphane (Ph₂P-PPh₂), is a pivotal organophosphorus compound, widely utilized as a ligand in coordination chemistry and homogeneous catalysis. Its efficacy in these applications is critically dependent on its purity and structural integrity. This technical guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used for the definitive characterization of TPBP. We delve into the theoretical underpinnings and practical methodologies for each technique, presenting expected data and interpretive insights. This document is intended to serve as a vital resource for researchers, chemists, and quality control professionals who synthesize, handle, or utilize this compound, ensuring accurate structural verification and purity assessment.

Introduction: The Need for Rigorous Spectroscopic Analysis

In the field of organometallic chemistry, the ligand is often the architect of a catalyst's reactivity and selectivity. This compound is a classic bidentate ligand that can bridge two metal centers or chelate to a single metal center after P-P bond cleavage. However, its utility is predicated on its purity. TPBP is highly susceptible to oxidation, readily forming this compound monoxide and dioxide, which can act as catalyst poisons or alter reaction pathways. Consequently, robust analytical characterization is not merely a procedural step but a fundamental requirement for reproducible and reliable chemical synthesis. This guide explains the causality behind the spectroscopic data, providing a self-validating framework for the analysis of TPBP.

Molecular Structure of this compound

Caption: Molecular structure of this compound (Ph₂P-PPh₂).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of TPBP in solution. The presence of the spin-active ³¹P nucleus provides a direct and highly sensitive probe into the chemical environment of the phosphorus atoms.

³¹P NMR Spectroscopy: The Definitive Identification Tool

Expertise & Experience: ³¹P NMR is the primary technique for identifying TPBP and assessing its purity. With a 100% natural abundance and a high gyromagnetic ratio, the ³¹P nucleus yields sharp, easily interpretable signals. The chemical shift (δ) is exquisitely sensitive to the oxidation state and coordination environment of the phosphorus atom. Uncoordinated P(III) compounds like TPBP appear in a characteristic upfield region, distinctly separated from their P(V) oxide counterparts.

Interpretation: this compound exhibits a single, sharp resonance in the proton-decoupled ³¹P{¹H} NMR spectrum. This singlet is typically observed at approximately -15.5 ppm when referenced to external 85% H₃PO₄.[1] The presence of a single peak confirms the magnetic equivalence of the two phosphorus atoms.

Trustworthiness: The diagnostic power of ³¹P NMR lies in its ability to quickly detect impurities. The most common impurity, this compound monoxide (Ph₂P(O)-PPh₂), would present a pair of doublets, while the dioxide (Ph₂P(O)-P(O)Ph₂) would show a singlet at a significantly downfield-shifted position (typically > +20 ppm). Thus, a clean singlet at ~ -15.5 ppm is a strong validation of sample purity.

¹H and ¹³C NMR Spectroscopy

Interpretation: The ¹H and ¹³C NMR spectra provide confirmation of the phenyl backbone.

-

¹H NMR: The spectrum will show complex multiplets in the aromatic region, typically between 7.0 and 7.5 ppm . The ortho-, meta-, and para-protons of the four phenyl rings are chemically distinct and will couple to each other as well as to the ³¹P nuclei, resulting in overlapping signals that are often not resolved into simple patterns at standard field strengths.

-

¹³C NMR: The proton-decoupled ¹³C{¹H} spectrum will display four distinct resonances for the phenyl carbons. These signals will appear as doublets due to coupling with the phosphorus nucleus (J-coupling). The ipso-carbon (the carbon directly attached to phosphorus) shows the largest coupling constant.

Data Presentation: Summary of NMR Data for this compound

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity / Coupling | Notes |

| ³¹P | ~ -15.5 | Singlet | Referenced to 85% H₃PO₄. Key signal for identification and purity.[1] |

| ¹H | 7.0 - 7.5 | Multiplet | Complex, overlapping signals from the 20 aromatic protons. |

| ¹³C | 128 - 140 | Doublets (due to P-C coupling) | Four distinct signals expected for ipso, ortho, meta, and para carbons. |

Experimental Protocol: NMR Sample Preparation (Air-Sensitive)

The causality behind this protocol is the need to prevent oxidation of the P(III) centers.

-

Glovebox Environment: All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) in a glovebox.

-

Solvent Degassing: Use a deuterated solvent (e.g., C₆D₆ or CDCl₃) that has been thoroughly degassed via freeze-pump-thaw cycles or sparging with inert gas. Benzene-d₆ is often preferred as it is less reactive than chloroform-d₃.

-

Sample Preparation: Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add ~0.6 mL of the degassed deuterated solvent to the NMR tube using a gas-tight syringe.

-

Sealing: Securely cap the NMR tube. For long-term experiments or highly sensitive samples, using an NMR tube with a J. Young valve is recommended to ensure a perfect seal.

-

Acquisition: Acquire a standard proton-decoupled ³¹P{¹H} spectrum first. A single scan is often sufficient to confirm the presence and purity of the compound.[1] Following this, standard ¹H and ¹³C{¹H} spectra can be obtained.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique primarily used to confirm the presence of functional groups. For TPBP, its main utility is to verify the integrity of the phenyl rings and, crucially, to confirm the absence of the P=O group, which is a tell-tale sign of oxidation.

Interpretation: The IR spectrum of TPBP is dominated by the vibrations of the monosubstituted phenyl rings.

-

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Several sharp bands of medium intensity in the 1600-1430 cm⁻¹ region.

-

P-Ph Stretch: A characteristic strong absorption is expected around 1435 cm⁻¹.

-

C-H Out-of-Plane Bending: Strong absorptions around 740 cm⁻¹ and 690 cm⁻¹ are highly characteristic of monosubstituted benzene rings.

Trustworthiness: The most critical region for validation is between 1150-1250 cm⁻¹. Triphenylphosphine oxide, a potential oxidation product, exhibits an intense P=O stretching band around 1190 cm⁻¹. The complete absence of this band in the spectrum of TPBP is a strong indicator of a pure, unoxidized sample.

Data Presentation: Characteristic IR Absorption Bands for TPBP

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| 3050 - 3080 | Aromatic C-H Stretch | Medium | Confirms presence of phenyl rings. |

| 1585, 1480, 1435 | Aromatic C=C Ring Stretch | Medium-Strong | The 1435 cm⁻¹ band has P-Ph character. |

| ~740 & ~690 | C-H Out-of-Plane Bend | Strong | Diagnostic for monosubstituted benzene. |

| 1190 | (P=O Stretch) | Absent | Absence is a critical purity check. |

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: In an agate mortar, grind a small amount (~1-2 mg) of TPBP with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Pellet Pressing: Transfer the fine powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

-

Background Correction: A background spectrum of an empty sample holder or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering direct evidence of its elemental composition and connectivity. For TPBP, Electron Ionization (EI) is a common technique that uses a high-energy electron beam to ionize the molecule, often causing predictable fragmentation.

Interpretation:

-

Molecular Ion (M⁺): The spectrum should show a clear molecular ion peak at m/z = 370.1 , corresponding to the molecular weight of C₂₄H₂₀P₂.

-

Key Fragmentation: The P-P bond is the weakest covalent bond in the molecule. Therefore, the most prominent and diagnostic fragmentation pathway is the homolytic cleavage of this bond. This results in a highly abundant fragment ion corresponding to the diphenylphosphinyl radical cation, [Ph₂P]⁺ , at m/z = 185.1 . This peak is often the base peak in the spectrum. Further fragmentation of the phenyl rings (e.g., loss of H, C₂H₂) can also be observed.

Visualization: Key Fragmentation Pathway in EI-MS

Caption: Primary fragmentation of TPBP in Electron Ionization Mass Spectrometry.

Data Presentation: Summary of Key Mass Spectrometry Peaks

| m/z Value | Ion Formula | Identity | Notes |

| 370.1 | [C₂₄H₂₀P₂]⁺˙ | Molecular Ion (M⁺˙) | Confirms the molecular weight. |

| 185.1 | [C₁₂H₁₀P]⁺ | [Ph₂P]⁺ Fragment | Often the base peak; diagnostic of the Ph₂P moiety and P-P cleavage. |

| 108.0 | [C₆H₅P]⁺ | Phenylphosphinidene Cation | Result of further fragmentation. |

| 77.1 | [C₆H₅]⁺ | Phenyl Cation | Common fragment from aromatic compounds. |

Experimental Protocol: Electron Ionization MS

-

Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.

-

Volatilization: The probe is heated under high vacuum to volatilize the sample into the gas phase.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Conclusion

The spectroscopic characterization of this compound is a clear and systematic process when the correct techniques are applied with an understanding of the molecule's chemical properties. ³¹P NMR serves as the definitive tool for identification and purity assessment, with a characteristic signal around -15.5 ppm. ¹H and ¹³C NMR confirm the phenyl structure, while Infrared spectroscopy is invaluable for verifying the absence of oxide impurities. Finally, Mass Spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern dominated by the cleavage of the weak P-P bond. Together, these methods provide a self-validating analytical workflow, ensuring the high quality required for applications in catalysis and synthetic chemistry.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from RSC Publishing. [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Magritek. (2023, March 13). Monitoring the oxidation of Phosphine ligands using 31P NMR. Retrieved from [Link]

-

NIST. (n.d.). Phosphine, triphenyl-. NIST WebBook. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Electronic Structure and Bonding in Tetraphenylbiphosphine

For Researchers, Scientists, and Drug Development Professionals

Foreword

Tetraphenylbiphosphine (PPh₂)₂, a molecule of significant interest in coordination chemistry and organometallic catalysis, presents a fascinating case study in electronic structure and bonding. Its reactivity and ligand properties are intrinsically linked to the nature of the phosphorus-phosphorus (P-P) bond and the electronic influence of its four phenyl substituents. This guide provides a comprehensive exploration of these aspects, synthesizing experimental data and theoretical insights to offer a detailed understanding for researchers and professionals in chemistry and drug development.

The Structural Landscape: Conformational Dynamics and the P-P Bond

The spatial arrangement of the phenyl groups and the nature of the P-P single bond are fundamental to understanding the electronic properties of this compound. The molecule is not static; rotation around the P-P and P-C bonds allows for various conformational isomers.

The propeller-like arrangement of the phenyl groups around each phosphorus atom, a common feature in triphenylphosphine and related compounds, is also expected in this compound[1]. This conformation minimizes steric hindrance between the bulky phenyl rings. The relative orientation of the two PPh₂ fragments around the P-P bond can lead to different staggered and eclipsed conformations, with the staggered conformers generally being more stable.

The Electronic Heart: A Molecular Orbital Perspective

The electronic structure of this compound is best understood through the lens of molecular orbital (MO) theory. DFT calculations are a powerful tool for elucidating the nature of the frontier molecular orbitals – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) – which dictate the molecule's reactivity.

The HOMO is expected to be a σ-bonding orbital localized along the P-P axis, with significant contributions from the phosphorus p-orbitals. This orbital represents the most readily available electrons for donation, making this compound a potential σ-donor ligand in coordination complexes. The energy of the HOMO is a key indicator of the molecule's ionization potential and its susceptibility to oxidation.

The LUMO, conversely, is likely to be the corresponding σ*-antibonding orbital of the P-P bond. The energy of the LUMO relates to the electron affinity of the molecule and its propensity to be reduced. The HOMO-LUMO energy gap is a crucial parameter that influences the electronic absorption properties and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

The phenyl groups also play a significant role in the electronic structure. Their π-systems can interact with the phosphorus lone pairs and the P-P σ-bond, leading to delocalization of electron density and influencing the energies of the frontier orbitals. These interactions can be dissected through Natural Bond Orbital (NBO) analysis in computational studies.

Spectroscopic Fingerprints: Unveiling Electronic Transitions and Nuclear Environments

Spectroscopic techniques provide experimental probes into the electronic and structural properties of this compound.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is an exceptionally sensitive technique for characterizing phosphorus-containing compounds. The chemical shift of the phosphorus nuclei in this compound provides direct information about their electronic environment. For tertiary phosphines, the ³¹P chemical shifts typically fall within a broad range[3][4][5]. The specific chemical shift for this compound is influenced by the electronegativity of the phenyl groups and the nature of the P-P bond. While a definitive experimental value for the parent compound is not widely reported, it is expected to be in the upfield region characteristic of tertiary phosphines.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. The absorption spectrum of this compound is expected to be dominated by π-π* transitions within the phenyl rings. The interaction of the phenyl groups with the phosphorus atoms can cause shifts in the absorption maxima compared to benzene. Transitions involving the P-P σ and σ* orbitals are also possible but may be obscured by the more intense phenyl-based absorptions. The UV-Vis spectrum of the related triphenylphosphine shows characteristic absorptions in the ultraviolet region[6].

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule. The P-P stretching frequency is a key diagnostic feature. In biphosphine (P₂H₄), the P-P stretch is observed in the Raman spectrum. For this compound, this vibration is expected to be in the low-frequency region of the spectrum. Other characteristic vibrations include P-C stretching and various phenyl ring modes. DFT calculations can be employed to predict the vibrational frequencies and aid in the assignment of experimental spectra[7].

Redox Behavior: The Dance of Electrons

The ability of this compound to undergo oxidation and reduction is a direct reflection of its electronic structure. Cyclic voltammetry is the primary technique used to investigate these redox processes.

The oxidation of this compound involves the removal of an electron from the HOMO, which is primarily centered on the P-P σ-bond. This process would lead to the formation of a radical cation. The oxidation potential is a measure of the ease of this process and is directly related to the energy of the HOMO. Studies on related diphosphine compounds have shown that they can undergo reversible or quasi-reversible oxidation processes[8].

Reduction of this compound would involve the addition of an electron to the LUMO, the P-P σ*-antibonding orbital. Populating this orbital would weaken and potentially cleave the P-P bond. The reduction potential provides information about the energy of the LUMO.

Synthesis and Reactivity: From Formation to Function

The primary synthetic route to this compound involves the reductive coupling of chlorodiphenylphosphine (Ph₂PCl) with a reducing agent, such as sodium or magnesium.

Illustrative Synthetic Protocol:

-

Reaction Setup: A solution of chlorodiphenylphosphine in an anhydrous, inert solvent (e.g., tetrahydrofuran or diethyl ether) is prepared under an inert atmosphere (e.g., argon or nitrogen).

-

Reduction: A stoichiometric amount of a reducing agent, such as finely divided sodium metal, is added to the solution.

-

Reaction: The mixture is stirred, often at reflux, to facilitate the coupling reaction. The reaction progress can be monitored by ³¹P NMR spectroscopy.

-

Workup: After completion, the reaction mixture is filtered to remove the metal halide byproduct. The solvent is then removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a hexane/toluene mixture.

The reactivity of the P-P bond in this compound is a key aspect of its chemistry. It can undergo cleavage reactions with various reagents, including strong nucleophiles, electrophiles, and oxidizing agents. The P-P bond can also be a site for insertion reactions.

Data Summary

| Property | Description |

| P-P Bond | Single covalent bond, with a length influenced by steric and electronic factors. |

| Conformation | Propeller-like arrangement of phenyl groups, with rotational freedom around P-P and P-C bonds. |

| HOMO | Primarily a σ-bonding orbital localized on the P-P bond. |

| LUMO | Primarily a σ-antibonding orbital localized on the P-P bond. |

| ³¹P NMR | A single resonance is expected, with a chemical shift characteristic of tertiary phosphines. |

| UV-Vis | Dominated by π-π transitions of the phenyl rings. |

| Redox | Can be oxidized (removal of an electron from the HOMO) and reduced (addition of an electron to the LUMO). |

Logical and Experimental Workflows

Characterization Workflow

Caption: Experimental workflow for the synthesis and characterization of this compound.

Computational Analysis Workflow

Caption: Computational workflow for the theoretical investigation of this compound.

Conclusion

The electronic structure and bonding in this compound are governed by a delicate interplay of the P-P sigma framework and the electronic effects of the four phenyl substituents. A combined approach of experimental characterization and computational modeling provides a powerful strategy for a deep and nuanced understanding of this important molecule. This guide has outlined the key structural and electronic features, the spectroscopic and electrochemical methods for their investigation, and the logical workflows for a comprehensive analysis. Further research, particularly the acquisition of a definitive single-crystal X-ray structure and detailed experimental spectroscopic and electrochemical data, will continue to refine our understanding of this versatile phosphorus ligand.

References

-

Reich, H. J. (n.d.). 31P NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Wikipedia. (2023). Triphenylphosphine. Retrieved from [Link]

-

Steffen's Chemistry Pages. (n.d.). 31P chemical shifts. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 31P - NMR Facility, UCSB Chem and Biochem. Retrieved from [Link]

-

Sarma, R., et al. (2006). Synthesis and cyclic voltammetric studies of diiron complexes, ER2[(η5-C5H4)Fe(L2)Me]2 (E = C, Si, Ge, Sn; R = H, alkyl). Journal of Organometallic Chemistry, 691(1-2), 174-182. Retrieved from [Link]

-

NMR Core. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

-

Steffen's Chemistry Pages. (n.d.). 31P chemical shifts. Retrieved from [Link]

-

Durig, J. R., & Sullivan, J. F. (1981). Vibrational frequencies and structural determination of tetrachlorodiphosphine. Journal of Molecular Structure, 73, 13-24. Retrieved from [Link]

-

BDMAEE. (2025). synthesis of triphenylphosphine and its industrial preparation methods. Retrieved from [Link]

-

INIS-IAEA. (n.d.). SYNTHESIS AND REACTIONS OF TRIPHENYLPHOSPHINE-O- BENZOPHENONIMINE AND DERIVATIVES. Retrieved from [Link]

-

YouTube. (2022). Synthesis of Pd(0) catalyst tetrakistriphenylphosphinepalladium | Quick guide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). palladium(0)-catalyzed reaction of 9-alkyl-9-borabicyclo[3.3.1]nonane with. Retrieved from [Link]

-

ResearchGate. (n.d.). P-P bond distances in strained diphosphanes. Retrieved from [Link]

-

CCDC. (n.d.). Deposit a Structure in the CSD. Retrieved from [Link]

-

CCDC. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

-

ResearchGate. (n.d.). CCDC deposition numbers for small molecule single crystal structure determinations of chlorophyll related hydroporphyrins. Retrieved from [Link]

-

CCDC. (n.d.). Search Results - Access Structures. Retrieved from [Link]

-

ResearchGate. (n.d.). Diphosphine Compounds: Part II. Synthesis and Electrochemistry of (Ph2P)2C=CH2 and cis- Ph2PCH=CHPPh2 When Chelated to M(CO)6( M=Cr, Mo, W) and CuCl2. Retrieved from [Link]

-

NIST. (n.d.). Phosphine, triphenyl-. Retrieved from [Link]

-

Wikipedia. (2023). Triphenylphosphine. Retrieved from [Link]

Sources

- 1. jmaterenvironsci.com [jmaterenvironsci.com]

- 2. researchgate.net [researchgate.net]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 5. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 6. Phosphine, triphenyl- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and cyclic voltammetric studies of diiron complexes, ER2[(η5-C5H4)Fe(L2)Me]2 (E = C, Si, Ge, Sn; R = H, alkyl; L2 = diphosphine] and (η5-C5H5)Fe(L2)ER2Fc [Fc = (η5-C5H4)Fe(η5-C5H5)] - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Thermal Stability and Decomposition Pathway of Tetraphenylbiphosphine

Introduction

Tetraphenylbiphosphine (TPBP), with the chemical formula (C₆H₅)₂P-P(C₆H₅)₂, is a significant organophosphorus compound characterized by a phosphorus-phosphorus bond. This compound and its derivatives are pivotal in coordination chemistry, serving as ligands for various metal catalysts, and as precursors in the synthesis of other organophosphorus compounds.[1][2] The thermal stability of TPBP is a critical parameter that dictates its utility in high-temperature applications, such as catalysis and materials science. Understanding its decomposition pathway is paramount for predicting its behavior under thermal stress, identifying potential degradation products, and ensuring the safe handling and application of this versatile reagent.

This technical guide provides a comprehensive examination of the thermal stability and decomposition mechanisms of this compound. Drawing upon fundamental principles of organophosphorus chemistry and established analytical techniques, this document offers insights for researchers, scientists, and professionals in drug development and materials science.

Thermal Stability of this compound

The thermal stability of an organophosphorus compound is intrinsically linked to the bond dissociation energies of its constituent bonds. In this compound, the relatively weak phosphorus-phosphorus (P-P) single bond is the most likely site for initial thermal cleavage. The thermal behavior of organophosphorus compounds is a subject of extensive study, particularly in the context of flame retardants, where controlled decomposition is a desired characteristic.[3][4][5] While specific quantitative thermal analysis data for this compound is not extensively reported in publicly available literature, we can infer its thermal stability based on the behavior of related organophosphorus compounds and general principles of chemical bonding.

Quantitative Thermal Analysis Data (Illustrative)

The following table summarizes expected quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for this compound. Note: These values are illustrative and based on the typical thermal behavior of similar organophosphorus compounds. Actual experimental values may vary.

| Parameter | Value Range | Method | Significance |

| Tonset (Onset Decomposition Temperature) | 250 - 350 °C | TGA | The temperature at which significant decomposition begins. |

| Tmax (Temperature of Maximum Decomposition Rate) | 300 - 400 °C | TGA/DTG | The temperature at which the rate of mass loss is highest. |

| Char Yield at 600 °C | 10 - 25% | TGA | The percentage of non-volatile residue remaining after initial decomposition, indicating the tendency to form a protective char layer. |

| Melting Point (Tm) | ~80 °C | DSC | The temperature at which the solid-to-liquid phase transition occurs. |

| Decomposition Enthalpy (ΔHd) | Varies | DSC | The heat absorbed or released during the decomposition process. |

Proposed Decomposition Pathway of this compound

The thermal decomposition of this compound is anticipated to proceed through a free-radical mechanism initiated by the homolytic cleavage of the P-P bond. This primary step generates two diphenylphosphinyl radicals ((C₆H₅)₂P•), which are highly reactive species that can undergo a variety of subsequent reactions.

Primary Decomposition Step: P-P Bond Homolysis

The initial and rate-determining step in the thermal decomposition of this compound is the homolytic cleavage of the phosphorus-phosphorus bond. This reaction is favored due to the relatively low bond dissociation energy of the P-P single bond compared to the P-C and C-H bonds within the phenyl groups.

(C₆H₅)₂P-P(C₆H₅)₂ → 2 (C₆H₅)₂P•

Secondary Decomposition and Recombination Reactions

The resulting diphenylphosphinyl radicals can participate in a cascade of secondary reactions, including:

-

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from other organic molecules present in the system or from the phenyl rings of other TPBP molecules, leading to the formation of diphenylphosphine ((C₆H₅)₂PH) and other radical species.

-

Reaction with Oxygen: In the presence of air, the diphenylphosphinyl radicals can react with oxygen to form phosphorus-oxygen-containing species, ultimately leading to the formation of triphenylphosphine oxide (TPPO) and other oxidized products.

-

Rearrangement and Fragmentation: At higher temperatures, the phenyl rings themselves may undergo fragmentation, leading to the formation of a complex mixture of smaller volatile organic compounds and a phosphorus-containing char.

-

Disproportionation and Recombination: The radicals can also recombine or disproportionate to form a variety of other organophosphorus compounds.

The following diagram illustrates a proposed primary decomposition pathway for this compound under inert conditions.

Caption: Proposed primary thermal decomposition pathway of this compound.

Experimental Protocols for Studying Thermal Stability

A thorough investigation of the thermal stability and decomposition pathway of this compound requires a combination of analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset decomposition temperature, the temperature of maximum decomposition rate, and the char yield.

Methodology:

-

Accurately weigh 5-10 mg of this compound into a TGA crucible (e.g., alumina or platinum).

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to 800 °C at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss as a function of temperature.

-

The first derivative of the TGA curve (DTG) can be used to determine the temperature of maximum decomposition rate.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and the enthalpy of decomposition.

Methodology:

-

Accurately weigh 2-5 mg of this compound into a DSC pan.

-

Hermetically seal the pan. An empty, sealed pan is used as a reference.

-

Place the sample and reference pans in the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

-

The melting point is identified as the peak of the endothermic transition. The enthalpy of decomposition can be determined by integrating the area of the corresponding exothermic or endothermic peak.

Evolved Gas Analysis (EGA)

Objective: To identify the volatile decomposition products.

Methodology:

-

Couple the outlet of the TGA to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

Perform a TGA experiment as described above.

-

Simultaneously analyze the evolved gases by MS or FTIR.

-

Correlate the evolution of specific gaseous products with the mass loss events observed in the TGA curve.

The following diagram illustrates a typical experimental workflow for the thermal analysis of this compound.

Caption: Experimental workflow for the thermal analysis of this compound.

Conclusion

The thermal stability and decomposition pathway of this compound are governed by the chemistry of the phosphorus-phosphorus bond and the reactivity of the resulting diphenylphosphinyl radicals. A comprehensive understanding of these phenomena is crucial for the effective and safe application of this important organophosphorus compound. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the thermal behavior of this compound and related materials. Further research focusing on detailed kinetic studies and the characterization of decomposition products under various atmospheric conditions will contribute to a more complete understanding of its thermal degradation.

References

-

Thermal Degradation of Organophosphorus Flame Retardants. Polymers (Basel). 2022 Nov 15;14(22):4929. [Link]

-

Thermal Degradation of Organophosphorus Flame Retardants. ResearchGate. [Link]

-

Thermal Degradation of Organophosphorus Flame Retardants. MDPI. [Link]

-

Organophosphorus chemistry. Wikipedia. [Link]

-

Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes. MDPI. [Link]

-

Illustration of the array of reactions undergone by Ph2P–PPh2 involving... ResearchGate. [Link]

-

Selective carbon-phosphorus bond cleavage: expanding the toolbox for accessing bulky divalent lanthanoid sandwich complexes. Chemical Communications (RSC Publishing). [Link]

-

Decomposition Products of Phosphine Under Pressure: PH2 Stable and Superconducting? ACS Publications. [Link]

-

Decomposition Products of Phosphine Under Pressure: PH2 Stable and Superconducting? PubMed. [Link]

-

Synthesis and reactions of triphenylphosphine-O-benzophenonimine and derivatives. INIS. [Link]

-

Triphenylphosphine: Applications, Synthesis, Storage,Catalytic mechanism, toxicity. Chemsrc. [Link]

-

SYNTHESIS AND REACTIONS OF TRIPHENYLPHOSPHINE-O- BENZOPHENONIMINE AND DERIVATIVES. INIS-IAEA. [Link]

-

Decomposition Products of Phosphine Under Pressure: PH2 Stable and Superconducting? | Request PDF. ResearchGate. [Link]

-

Phosphine-Mediated Cleavage of Sulfur–Sulfur Bonds. ACS Publications. [Link]

-

The Adsorption and Thermal Decomposition of PH3 on Si(111)-(7x7). DTIC. [Link]

-

Cleavage of the Au−P Bond in Au-Substituted Phosphines. ResearchGate. [Link]

-

TRIPHENYLPHOSPHINE. Ataman Kimya. [Link]

-

TPP (TRIPHENYL PHOSPHINE). Ataman Kimya. [Link]

-

Cleavage of phosphorus–phenyl and phosphorus-2-pyridyl bonds in the reactions of mixed phenyl-(2-pyridyl) phosphines with [Ru3(CO)12]. Journal of the Chemical Society, Dalton Transactions (RSC Publishing). [Link]

Sources

- 1. Organophosphorus chemistry - Wikipedia [en.wikipedia.org]

- 2. Triphenylphosphine: Applications, Synthesis, Storage,Catalytic mechanism, toxicity_Chemicalbook [chemicalbook.com]

- 3. Thermal Degradation of Organophosphorus Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Redox properties of tetraphenylbiphosphine

An In-depth Technical Guide to the Redox Properties of Tetraphenylbiphosphine

Introduction

This compound, systematically named tetraphenyldiphosphane (Ph₂P-PPh₂), is a cornerstone organophosphorus compound characterized by a phosphorus-phosphorus single bond. This white, air-sensitive solid serves as a vital precursor in organometallic and coordination chemistry, primarily as a source of the diphenylphosphido (PPh₂) moiety.[1] Its molecular structure is centrosymmetric, featuring a P-P bond length of approximately 2.259 Å.[1] While its applications in synthesis are well-documented, a comprehensive understanding of its redox behavior is crucial for unlocking new applications in catalysis, materials science, and drug development, where electron transfer processes are paramount.

This guide provides an in-depth analysis of the redox properties of this compound, synthesizing established chemical principles with projected electrochemical behavior. We will explore the fundamental oxidation and reduction pathways, the nature of the resulting intermediates, and provide robust experimental protocols for their investigation.

Section 1: Foundational Redox Chemistry

The reactivity of this compound is dominated by the nature of its P-P bond, which is relatively weak and susceptible to both oxidative and reductive cleavage.

Chemical Oxidation

This compound readily reacts with chalcogens like oxygen and sulfur. Exposure to air or deliberate reaction with O₂ leads to oxidation, forming tetraphenyldiphosphine dioxide ([Ph₂P(O)]₂). Similarly, reaction with elemental sulfur yields the corresponding disulfide ([Ph₂P(S)]₂).[1] This reactivity underscores the compound's sensitivity and the need for handling under inert conditions.

The oxidation with atmospheric oxygen likely proceeds through a radical mechanism initiated by the homolytic cleavage of the P-P bond, highlighting the bond's inherent lability.

Chemical Reduction and P-P Bond Cleavage

The P-P bond in this compound can be readily cleaved by strong reducing agents. Treatment with alkali metals, such as sodium, results in a two-electron reduction that severs the P-P bond to generate two equivalents of sodium diphenylphosphide (NaPPh₂), a valuable nucleophilic reagent.[1]

Ph₂P-PPh₂ + 2 Na → 2 Na⁺[PPh₂]⁻

This reductive cleavage is a fundamental transformation, providing a convenient route to access the diphenylphosphido anion for further synthetic applications.

Homolytic Dissociation

The P-P bond is also susceptible to homolytic cleavage under thermal or photochemical conditions, yielding two diphenylphosphinyl radicals (Ph₂P•).[1] These radical species are highly reactive and can participate in addition reactions with unsaturated substrates like alkenes and alkynes, forming new P-C bonds.[2] The tendency to form these radicals is a critical aspect of its redox chemistry, suggesting that single-electron transfer processes will be highly relevant in its electrochemical behavior.

Table 1: Summary of Key Properties and Chemical Reactivity

| Property | Value / Description | Reference |

| Chemical Formula | C₂₄H₂₀P₂ | [1] |

| Molar Mass | 370.37 g·mol⁻¹ | [1] |

| Appearance | White, air-sensitive solid | [1] |

| P-P Bond Length | 2.259 Å | [1] |

| Oxidation Product (with O₂) | Tetraphenyldiphosphine dioxide ([Ph₂P(O)]₂) | [1] |

| Reduction Product (with Na) | Sodium diphenylphosphide (NaPPh₂) | [1] |

| Homolysis Product | Diphenylphosphinyl radical (Ph₂P•) | [1][2] |

Section 2: Electrochemical Behavior and Mechanistic Pathways

While direct and detailed electrochemical studies on this compound are not extensively reported in the literature, its redox behavior can be predicted based on the known reactivity of the P-P bond and analogies with other phosphine and diphosphine systems. The key events are expected to be the generation of radical ions followed by chemical transformations, primarily P-P bond cleavage.

Proposed Anodic (Oxidation) Pathway

The electrochemical oxidation of this compound is anticipated to proceed via an initial single-electron transfer to form a diphosphine radical cation, [Ph₂P-PPh₂]•+ . Theoretical studies on the parent diphosphine radical cation (P₂H₄•+) suggest that the unpaired electron is delocalized across the P-P bond, effectively forming a three-electron bond which is weaker than the original sigma bond.[3]

The fate of this radical cation is critical and likely follows two competitive pathways:

-

P-P Bond Cleavage: The weakened P-P bond in the radical cation may undergo homolytic cleavage, especially at higher potentials or temperatures, to yield a diphenylphosphinyl radical (Ph₂P•) and a diphenylphosphinium cation (Ph₂P⁺).

-

Reaction with Nucleophiles: The radical cation is electrophilic and will be highly susceptible to attack by nucleophiles present in the electrochemical medium (e.g., solvent, counter-ions, or residual water). This would lead to the formation of new P-O or other P-Nu bonds, ultimately resulting in cleavage of the P-P bond and formation of oxidized products like diphenylphosphinic acid if water is present.

The overall process can be described as an "E-C" (Electron transfer followed by Chemical reaction) mechanism.

Caption: Proposed cathodic reduction pathway for this compound.

Section 3: Experimental Design for Elucidation of Redox Properties

To validate the proposed mechanisms and quantify the redox properties of this compound, a systematic experimental approach is required. The primary tool for this investigation is cyclic voltammetry (CV), ideally coupled with spectroelectrochemical techniques. [4]

Core Technique: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique for probing redox behavior. By scanning the potential and observing the resulting current, one can determine redox potentials and gain insight into the kinetics and mechanisms of the coupled chemical reactions. [4] Rationale for Experimental Choices:

-

Working Electrode: A glassy carbon or platinum electrode is recommended for its wide potential window and relative inertness.

-

Solvent: A polar aprotic solvent like acetonitrile (MeCN) or dichloromethane (CH₂Cl₂) is ideal. These solvents provide good solubility for the analyte and the supporting electrolyte and are electrochemically stable over a wide potential range. Rigorous drying of the solvent is critical to prevent reactions of the generated radical ions with water.

-

Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP) are suitable choices. They are electrochemically inert and provide the necessary conductivity to the solution. A concentration of 0.1 M is standard.

-

Inert Atmosphere: Given the high air sensitivity of this compound, the entire experiment, from solution preparation to the electrochemical measurement, must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

Table 2: Recommended Experimental Parameters for Cyclic Voltammetry

| Parameter | Recommended Setting/Choice | Rationale |

| Working Electrode | Glassy Carbon (3 mm diameter) | Wide potential window, good for both oxidation and reduction. |

| Counter Electrode | Platinum wire | Inert and provides a surface for the counter-reaction. |

| Reference Electrode | Ag/AgCl or Ag/Ag⁺ | Provides a stable reference potential. |

| Internal Standard | Ferrocene/Ferrocenium (Fc/Fc⁺) | Used for referencing potentials to a standard, IUPAC-recommended couple. |

| Solvent | Anhydrous Acetonitrile (MeCN) | Polar aprotic, wide electrochemical window. |

| Supporting Electrolyte | 0.1 M TBAPF₆ | High solubility, electrochemically inert. |

| Analyte Concentration | 1-2 mM | Sufficient for a clear signal without causing solution resistance issues. |

| Scan Rate (ν) | 25 - 1000 mV/s | Varying the scan rate helps to diagnose coupled chemical reactions. |

| Atmosphere | Dry Argon or Nitrogen | Prevents oxidation of the analyte by atmospheric oxygen. |

Step-by-Step Experimental Protocol for CV Analysis

-

Preparation: In a glovebox, prepare a 0.1 M solution of TBAPF₆ in anhydrous MeCN.

-

Analyte Solution: Accurately weigh this compound and dissolve it in the electrolyte solution to achieve a final concentration of ~1 mM.

-

Cell Assembly: Assemble the three-electrode cell inside the glovebox. Ensure the electrodes are polished (working electrode) and clean.

-

Blank Scan: Run a CV of the electrolyte solution alone to establish the potential window and ensure there are no interfering impurities.

-

Analyte Scan: Introduce the analyte solution. Record the cyclic voltammogram, scanning first in the anodic direction and then in the cathodic direction, and vice-versa, to capture both oxidation and reduction events.

-

Scan Rate Dependence: Repeat the CV at various scan rates (e.g., 25, 50, 100, 200, 500, 1000 mV/s). A decrease in the reversibility of a redox wave with decreasing scan rate is a hallmark of an E-C mechanism, as it allows more time for the chemical step to occur. [4]7. Internal Referencing: After the experiment, add a small amount of ferrocene to the solution and record another CV to accurately reference the observed potentials to the Fc/Fc⁺ couple.

Advanced Characterization: Spectroelectrochemistry

To definitively identify the transient species (radical cations and anions) generated during the redox events, coupling the electrochemical experiment with a spectroscopic technique is invaluable.

-

ESR Spectroelectrochemistry: By generating the radical species within an ESR (Electron Spin Resonance) cavity, one can directly observe and characterize the paramagnetic intermediates ([Ph₂P-PPh₂]•⁺ and [Ph₂P-PPh₂]•⁻). The resulting hyperfine coupling constants would provide direct evidence of the unpaired electron's interaction with the phosphorus nuclei.

-

UV-Vis-NIR Spectroelectrochemistry: This technique allows for the acquisition of electronic absorption spectra of species as they are generated at the electrode surface. This can help to track the formation and decay of intermediates and identify final products by their characteristic absorption bands.

Caption: Experimental workflow for investigating the redox properties of this compound.

Conclusion

The redox properties of this compound are intrinsically linked to the reactivity of its P-P bond. Chemical studies confirm its susceptibility to both oxidation and reductive cleavage. While direct electrochemical data remains to be fully elucidated, a mechanistic framework based on sound chemical principles can be proposed. Both oxidation and reduction are predicted to proceed through E-C mechanisms involving the formation of transient radical ions that rapidly undergo P-P bond scission.

The experimental protocols and analytical strategies outlined in this guide provide a clear and robust pathway for researchers to fully characterize the electrochemical behavior of this important molecule. A comprehensive understanding of these electron transfer properties will undoubtedly expand the utility of this compound, enabling the rational design of new catalysts, redox-active materials, and novel synthetic methodologies.

References

-

Wikipedia. Tetraphenyldiphosphine. [Link]

-

ResearchGate. Selected examples of phosphorus radical cations I–VIII, diphosphene... [Link]

-

Angewandte Chemie International Edition. Metalloradical Cations and Dications Based on Divinyldiphosphene and Divinyldiarsene Ligands. [Link]

-

ResearchGate. Reductive Rearrangement of Tetraphenyldiphosphine Disulfide To Trigger the Bisthiophosphinylation of Alkenes and Alkynes. [Link]

-

ACS Publications. Synthetic, Spectroscopic, and Electrochemical Studies of the Isomerically-Rich [M(CO)2(P2P')X]+/0 (M = Mn, Re; X = Cl, Br). [Link]

-

ResearchGate. Diphosphine Compounds: Part II. Synthesis and Electrochemistry of (Ph2P)2C=CH2 and cis- Ph2PCH=CHPPh2 When Chelated to M(CO)6( M=Cr, Mo, W) and CuCl2. [Link]

-

Journal of the Chemical Society, Dalton Transactions. P–P bond cleavage; energetics and structural changes in tetramethyldiphosphine and tetrasilyldiphosphine from ab initio MO calculations. [Link]

-

ACS Publications. The Chemistry of the Phosphorus-Phosphorus Bond. [Link]

-

ResearchGate. C–P vs C–H Bond Cleavage of Triphenylphosphine at Platinum(0): Mechanism of Formation, Reactivity, Redox Chemistry, and NMR Chemical Shift Calculations of a μ-Phosphanido Diplatinum(II) Platform. [Link]

-

ACS Publications. The diphosphine radical cation (P2H4+.cntdot.). [Link]

-

National Institutes of Health. Generation of Phosphoranyl Radicals via Photoredox Catalysis Enables Voltage−Independent Activation of Strong C−O Bonds. [Link]

-

PubMed Central. Strain-Releasing Ring-Opening Diphosphinations for the Synthesis of Diphosphine Ligands with Cyclic Backbones. [Link]

-

ACS Publications. Palladium-Catalyzed Hydrophosphination of Terminal Alkynes with Diphenylphosphine Oxide in the Presence of Tetraphenyldiphosphine Monoxide. [Link]

-

ResearchGate. (A) Concentration dependence studies for [Ni(PPh2NPh2)2]²⁺. Cyclic... [Link]

-

ResearchGate. P-P bond distances in strained diphosphanes. [Link]

-

National Institutes of Health. Synthesis and cyclic voltammetric studies of diiron complexes, ER2[(η5-C5H4)Fe(L2)Me]2 (E = C, Si, Ge, Sn; R = H, alkyl). [Link]

-

Springer Link. Oxidation of triphenylphosphine in chloroiron(III) complexes. [Link]

-

ResearchGate. electronic reprint Unexpected oxidation of a diphosphine by bis(1,3-diphenylpropane-1,3-dionato)cobalt(II), [Co(dbm)2]. [Link]

-

Royal Society of Chemistry. redox behaviour, reductive and oxidative cleavage of P–C bonds, generation of a dilithium phosphaindole as a promising synthon in phosphine chemistry. [Link]

-

MDPI. Synthesis, Structure, and Electrochemical Properties of 2,3,4,5-Tetraphenyl-1-Monophosphaferrocene Derivatives. [Link]

-

National Institutes of Health. Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis. [Link]

-

Organic Chemistry Portal. Reduction of Triphenylphosphine Oxide to Triphenylphosphine by Phosphonic Acid. [Link]

-

Organic Chemistry Portal. Phosphine synthesis by reduction. [Link]

-

ResearchGate. Tetraphenyldiphosphine. [Link]

-

Reddit. Phosphine Ligand Oxidation. [Link]

-

ResearchGate. (PDF) Electrochemical Oxidation of Tertiary Phosphines in the Presence of Camphene. [Link]

-

Ataman Kimya. TRIPHENYLPHOSPHINE. [Link]

-

ResearchGate. Synthesis, Structure, and Applications of Pyridiniophosphines. [Link]

-

ResearchGate. Elucidation of the Structure of Products of Triphenylphosphine Electrooxidation in the Presence of Camphene. [Link]

-

Sci-Hub. Redox Properties of Tetraphenylporphyrin Complexes. [Link]

-

CORE. Synthesis of 3,4,5-tris(chlorophenyl)-1,2-diphosphaferrocenes and their electrochemical properties. [Link]

-

Royal Society of Chemistry. Anodic oxidation of triphenylphosphine in the presence of enol silyl ethers or enol esters. Electrochemical one-step preparation of 2-oxocycloalkyltriphenylphosphonium tetrafluoroborates. [Link]

-

Beilstein Journals. Synthesis and electrochemical properties of 3,4,5-tris(chlorophenyl)-1,2-diphosphaferrocenes. [Link]

-

Gutenberg Open Science. Synthesis of Morphinans through Anodic Aryl‐Aryl Coupling. [Link]

-

ACS Publications. The diphosphine radical cation (P2H4+.cntdot.). [Link]

Sources

Unveiling the Electronic and Conformational Landscape of Tetraphenylbiphosphine: A Theoretical and Computational Guide

For inquiries, please contact: [Simulated Author Contact]

Abstract

Tetraphenylbiphosphine (TPBP), with its P-P bond and four phenyl substituents, represents a fascinating molecular scaffold with significant implications in coordination chemistry, catalysis, and materials science. Its conformational flexibility and the electronic nature of the phosphorus-phosphorus bond are pivotal to its function. This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, electronic, and reactive properties of this compound. We delve into the causality behind the selection of computational methods, present self-validating experimental protocols, and ground our discussion in authoritative literature. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to understand and predict the behavior of TPBP and related organophosphorus compounds.

Introduction: The Significance of this compound

This compound (PPh₂-PPh₂) is a cornerstone molecule in organophosphorus chemistry. The central phosphorus-phosphorus single bond is a key reactive site, susceptible to both homolytic and heterolytic cleavage.[1][2] The four phenyl groups appended to the phosphorus atoms introduce significant steric bulk and electronic effects, which dictate the molecule's conformational landscape and its coordination properties as a ligand. Understanding the interplay between the steric and electronic factors is crucial for designing novel catalysts and functional materials.

Computational chemistry provides a powerful lens through which to examine these properties at a level of detail often inaccessible to experimental techniques alone. By employing methods like Density Functional Theory (DFT), we can predict geometries, analyze electronic structures, and map out reaction pathways, thereby guiding experimental design and interpreting complex spectroscopic data.

Conformational Analysis: The Dance of the Phenyl Rings

The conformational flexibility of this compound is primarily governed by rotations around the P-P and P-C bonds. The relative orientation of the two PPh₂ fragments and the propeller-like arrangement of the phenyl groups determine the molecule's overall shape and its ability to bind to metal centers.

Key Rotational Isomers

The rotation around the P-P bond leads to two primary conformers: the gauche and anti forms. Computational studies on substituted diphosphines have consistently shown the gauche conformer, with C₂ symmetry, to be the most stable.[1] This preference is a result of a delicate balance between steric repulsion of the bulky phenyl groups and stabilizing electronic interactions.

Diagram 1: Conformational Isomers of this compound

Caption: A flowchart illustrating the computational workflow for determining the conformational landscape of this compound.

Electronic Structure and Bonding

The electronic structure of this compound dictates its reactivity. The nature of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides insights into its electron-donating and -accepting capabilities.

Molecular Orbital Analysis

DFT calculations can provide detailed information about the molecular orbitals. For this compound, the HOMO is expected to be localized on the P-P sigma bond, making it susceptible to oxidation and electrophilic attack. The LUMO is likely to be a combination of P-C antibonding orbitals and π* orbitals of the phenyl rings.

P-P Bond Dissociation Energy

The strength of the P-P bond is a critical parameter that influences the thermal stability and reactivity of this compound. The bond dissociation energy (BDE) can be computationally estimated by calculating the enthalpy change of the homolytic cleavage reaction:

PPh₂-PPh₂ → 2 •PPh₂

Computational studies on substituted diphosphines have shown that the P-P BDE can vary significantly depending on the steric and electronic nature of the substituents. [1]For this compound, steric repulsion between the phenyl groups can weaken the P-P bond.

Computational Protocol for Electronic Structure Analysis

-

Optimized Geometry: Start with the global minimum energy structure of this compound obtained from the conformational analysis.

-

Single-Point Energy Calculation: Perform a single-point energy calculation at a higher level of theory, for example, using a larger basis set like 6-311++G(d,p), to obtain more accurate molecular orbital energies and electronic properties. [3]3. Molecular Orbital Visualization: Visualize the HOMO, LUMO, and other relevant molecular orbitals to understand their spatial distribution and bonding character.

-

Population Analysis: Perform a natural bond orbital (NBO) analysis to gain insights into the charge distribution and the nature of the P-P and P-C bonds.

-

BDE Calculation:

-

Optimize the geometry of the diphenylphosphinyl radical (•PPh₂).

-

Calculate the electronic energies of this compound and two diphenylphosphinyl radicals at the same level of theory.

-

The BDE can be calculated as: BDE = 2 * E(•PPh₂) - E(PPh₂-PPh₂). It is important to include ZPVE corrections for a more accurate value.

-

Role in Catalysis: A Computational Perspective

This compound and its derivatives are important ligands in transition metal catalysis. Computational modeling can provide valuable insights into the catalytic cycle, helping to understand the role of the ligand in promoting specific reaction steps.

For instance, in a palladium-catalyzed cross-coupling reaction, the phosphine ligand can influence the rates of oxidative addition, transmetalation, and reductive elimination through both steric and electronic effects. [4]DFT calculations can be used to model the transition states of these elementary steps, providing activation energies that can be correlated with experimentally observed reaction rates.

Diagram 3: Generalized Catalytic Cycle Involving a Phosphine Ligand

Caption: A schematic of a generic cross-coupling catalytic cycle, highlighting where DFT calculations can provide mechanistic insights.

Quantitative Data from Related Systems

Table 1: Calculated P-P Bond Dissociation Enthalpies (298 K) for Substituted Diphosphines

| Diphosphine Compound | B3LYP/3-21G* (kJ/mol) | MP2/6-31+G* (kJ/mol) |

| P₂[SiH(CH₃)₂]₄ | 179.0 | 207.9 |

| P₂[Si(CH₃)₃]₄ | - | 52.8 |

| P₂[CH(SiH₃)₂]₄ | - | - |

Data adapted from reference.[1] Note: These values are for silyl-substituted diphosphines and serve as an example of the range of P-P bond strengths.

Conclusion and Future Directions

Theoretical and computational studies provide an indispensable toolkit for understanding the intricate properties of this compound. From conformational analysis to the elucidation of reaction mechanisms, DFT and other computational methods offer a level of detail that complements and guides experimental work. The protocols outlined in this guide provide a robust framework for researchers to conduct their own computational investigations into this important molecule and its derivatives.

Future computational work could focus on the systematic study of substituted this compound ligands to create quantitative structure-activity relationships (QSAR) for their performance in catalysis. Additionally, the application of more advanced computational methods, such as ab initio molecular dynamics, could provide insights into the dynamic behavior of these molecules in solution.

References

- A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical, 324(1-2), 39-47. [URL not available]

-

Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group Publications. [Link]

-

Computational design of phosphine ligands for the reductive elimination... ResearchGate. [https://www.researchgate.net/publication/339028489_Computational_design_of_phosphine_ligands_for_the_reductive_elimination_of_benzotrifluoride_from_Pd_complexes_calculations_were_performed_at_the_ONIOMB3LYP6-31G_d_with_LANL2DZ_for_Pd_HF LANL2MB_level_The_bite_angles_shown_in_parentheses_were_calculated_at_the_B3LYP6-31Gdp_with_LANL2DZ_for_Pd_level]([Link] LANL2MB_level_The_bite_angles_shown_in_parentheses_were_calculated_at_the_B3LYP6-31Gdp_with_LANL2DZ_for_Pd_level)

-

Computational Exploration of Cyclic Bisphosphine Ligands for Applications in Catalysis. ETH Zürich. [Link]

-

Computational study of phosphine ligand scaffolds. ResearchGate. [Link]

-

Basis set dependence of phosphate frequencies in density functional theory calculations. ResearchGate. [Link]

-

Structural changes, P-P bond energies, and homolytic dissociation enthalpies of substituted diphosphines from quantum mechanical calculations. PubMed. [Link]

-

Properties of phosphorus compounds by density functional theory: CH3P species as a test case. The Journal of Chemical Physics. [Link]

-

On the energetics of P-P bond dissociation of sterically strained tetraamino-diphosphanes. ResearchGate. [Link]

-

Conformational analysis of triphenylphosphine ligands in stereogenic monometallic complexes: tools for predicting the preferred configuration of the triphenylphosphine rotor. PubMed. [Link]

-

Conformational analysis of triphenylphosphine in square planar organometallic complexes: [(PPh3)(ML1L2L3)] and [M(acac)(L')(PPh3)]. Semantic Scholar. [Link]

- Synthesis, molecular structure, mesomorphism and DFT/TD-DFT calculations of square-planar bis... Google Search.

-

Calculation of Lipophilicity of Organophosphate Pesticides Using Density Functional Theory. MDPI. [Link]

-

Density functional theory calculation of lipophilicity for organophosphate type pesticides. ResearchGate. [Link]

-

{Density functional theory calculation of lipophilicity for organophosphate type pesticides}. CORE. [Link]

-

Density functional theory calculation of lipophilicity for organophosphate type pesticides. Journal of the Serbian Chemical Society. [Link]

-

Comparison of the experimental and calculated (DFT) vibrational frequencies... ResearchGate. [Link]

-

DFT calculation and assignment of vibrational spectra of aryl and alkyl chlorophosphates. ResearchGate. [Link]

-

DFT calculations towards the geometry optimization, electronic structure, infrared spectroscopy and UV–vis analyses of Favipiravir adsorption on the first-row transition metals doped fullerenes; a new strategy for COVID-19 therapy. PubMed Central. [Link]

-

Modulating Reactivity and Stability of Graphene Quantum Dots with Boron Dopants for Mercury Ion Interaction: A DFT Perspective. MDPI. [Link]

-

Systematic assessment of DFT methods for geometry optimization of mononuclear platinum-containing complexes. RSC Publishing. [Link]

-

How to do Frequency Vibrational DFT calculation & generate IR spectrum in Gauss view Using Gaussian? YouTube. [Link]

-

Geometry Optimization and Thermodynamic Properties Calculations Using DFT in Gaussian. YouTube. [Link]

-

Conformational analysis of triphenylphosphine in square planar organometallic complexes: [(PPh3)(ML1L2L3)] and [M(acac)(L′). RSC Publishing. [Link]

-

Structural changes, P-P bond energies, and homolytic dissociation enthalpies of substituted diphosphines from quantum mechanical calculations. Semantic Scholar. [Link]f6825c342f066b1a805c)

Sources

The Genesis of a Cornerstone Ligand: A Technical History of Tetraphenylbiphosphine

An In-depth Guide for Chemical Research and Development Professionals

Abstract